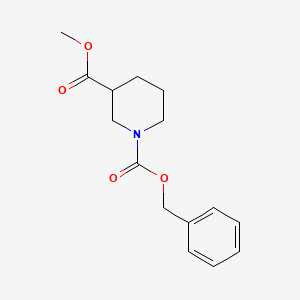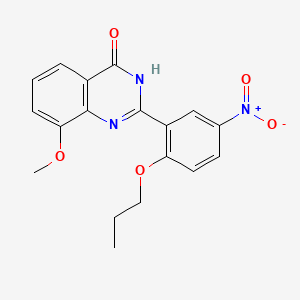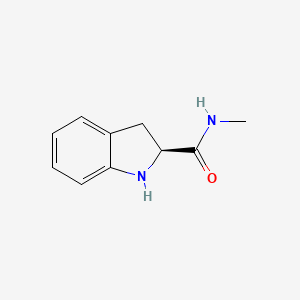
6-Fluoro-2-méthylquinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Fluoro-2-methylquinazolin-4-ol” is a synthetic compound with the molecular formula C9H7FN2O and a molecular weight of 178.166. It belongs to the class of quinolines, which are nitrogen-containing bicyclic compounds .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “6-Fluoro-2-methylquinazolin-4-ol”, often involves the condensation of a suitable precursor in the presence of a base and catalyst . The resulting reaction mixture is then purified by recrystallization or column chromatography.
Molecular Structure Analysis
The molecular structure of “6-Fluoro-2-methylquinazolin-4-ol” is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a fluorine atom and a methyl group attached to the quinoline core .
Chemical Reactions Analysis
Quinoline derivatives are known to exhibit a wide range of chemical reactions. They are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
“6-Fluoro-2-methylquinazolin-4-ol” is a yellow crystalline powder with a molecular weight of 178.16 g/mol. It is slightly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and DMSO.
Applications De Recherche Scientifique
Traitements par systèmes d'électrooxydation
Le 6-fluoro-2-méthylquinazolin-4-ol pourrait être utilisé dans les traitements par systèmes d'électrooxydation des substances poly-fluoroalkyliques (PFAS). Les PFAS représentent un défi majeur, et diverses techniques de traitement ont été utilisées avec un succès considérable pour éliminer les PFAS de l'eau . La technologie d'oxydation électrochimique (EO) est l'une des techniques les plus prometteuses .
Activité antimicrobienne et inhibition de la formation de biofilms
Les quinazolin-4-ones, une classe de composés à laquelle appartient le this compound, ont été synthétisées dans le but de surmonter le phénomène de résistance aux antibiotiques menaçant le pronostic vital . Certains de ces composés ont montré une activité antimicrobienne à large spectre avec un profil sûr sur les lignées cellulaires humaines . De plus, certains composés ont montré la capacité d'inhiber la formation de biofilms chez Pseudomonas aeruginosa .
Agents anti-virulence
Des composés similaires au this compound ont été trouvés pour diminuer les facteurs de virulence à faibles concentrations sans affecter la croissance bactérienne . Cela indique leur profil prometteur en tant qu'agents anti-virulence qui provoquent moins de résistance bactérienne que les antibiotiques classiques .
Agents de Quenching du Quorum
Certaines quinazolin-4-ones ont montré un potentiel en tant qu'agents de Quenching du Quorum contre Pseudomonas aeruginosa . Le Quenching du Quorum est une stratégie qui interfère avec le système de détection de quorum des bactéries, qui régule la formation de biofilms et d'autres facteurs de virulence .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Fluoro-2-methylquinazolin-4-ol plays a significant role in biochemical reactions. It interacts with enzymes such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase), inhibiting their activity . The nature of these interactions is competitive, meaning 6-Fluoro-2-methylquinazolin-4-ol competes with the substrate for the active site of the enzyme .
Molecular Mechanism
The molecular mechanism of 6-Fluoro-2-methylquinazolin-4-ol involves binding interactions with biomolecules and changes in gene expression. It has been observed to interact with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms
Propriétés
IUPAC Name |
6-fluoro-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUNYJURDZUDIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674257 |
Source


|
| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194473-04-6 |
Source


|
| Record name | 6-Fluoro-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194473-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)

![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)


![2,2-Difluoro-5-phenyl-benzo[1,3]dioxole](/img/structure/B575291.png)

